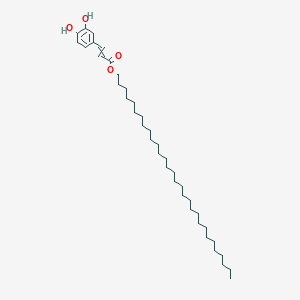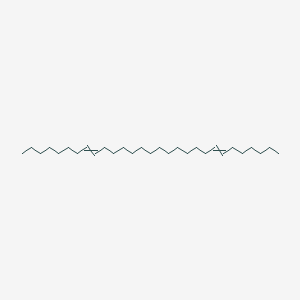
Nonacosa-7,21-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosa-7,21-diene is a long-chain hydrocarbon with the molecular formula C29H56. It is a type of diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields, including chemical ecology, where it has been identified as a component of insect pheromones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nonacosa-7,21-diene can be achieved through various organic synthesis methods. One common approach involves the use of cyclometallation reactions. For instance, the titanium-catalyzed intermolecular cross-cyclomagnesiation reaction of two allenes is a key step in the synthesis of this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Nonacosa-7,21-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Nonacosa-7,21-diene has several applications in scientific research:
Chemical Ecology: It is a component of insect pheromones, particularly in species like Drosophila melanogaster.
Biology: Studies on the role of pheromones in insect behavior often involve this compound.
Medicine: While direct medical applications are limited, understanding its role in biological systems can contribute to the development of new insect repellents or attractants.
Mecanismo De Acción
The mechanism by which Nonacosa-7,21-diene exerts its effects is primarily through its role as a pheromone. In insects, it interacts with specific olfactory receptors, triggering behavioral responses such as mating or aggregation . The molecular targets are typically olfactory receptor neurons that are highly sensitive to this compound.
Comparación Con Compuestos Similares
Heptacosa-7,11-diene: Another diene with similar pheromone activity in insects.
Pentacosa-7,11-diene: Also used in chemical ecology studies for its role in insect communication.
Uniqueness: Nonacosa-7,21-diene is unique due to its specific double bond positions and its role in the chemical communication of certain insect species. Its longer carbon chain compared to similar compounds may influence its volatility and interaction with olfactory receptors.
Propiedades
Número CAS |
180251-78-9 |
|---|---|
Fórmula molecular |
C29H56 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
nonacosa-7,21-diene |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15-16,18H,3-12,14,17,19-29H2,1-2H3 |
Clave InChI |
XCRCESNAFBAKDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCCCCCCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
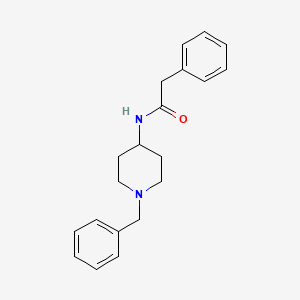
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
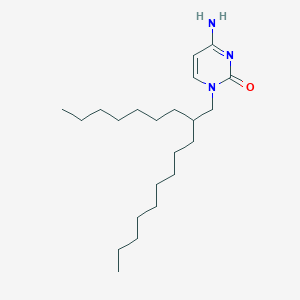
![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)
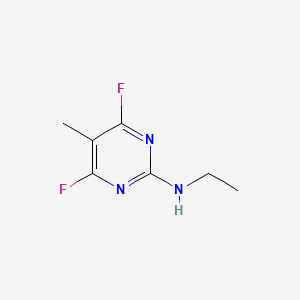
![tributyl-[5-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane](/img/structure/B14266304.png)
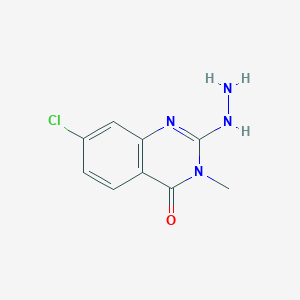
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(oxiran-2-yl)methyl]butane-1,4-diamine](/img/structure/B14266316.png)
![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)
![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
